

# Aclatonium Napadisilate: A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Aclatonium |
| Cat. No.:      | B1200046   |

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Aclatonium** Napadisilate, a parasympathomimetic agent, was developed as a prokinetic drug for the treatment of gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of **Aclatonium** Napadisilate. The document details its origins from a natural product lead, its mechanism of action as a muscarinic acetylcholine receptor agonist, and summarizes the available preclinical and clinical findings. While the discontinuation of the drug has limited the availability of extensive recent data, this guide synthesizes the known information to provide a valuable resource for researchers in gastroenterology and pharmacology.

## Discovery and Development History

The development of **Aclatonium** Napadisilate can be traced back to research on natural products with prokinetic properties.

### 1.1. From Natural Product to a Synthetic Derivative

In 1969, Professor Kouji Miura and his team at Kanazawa University, Japan, isolated a compound named "Kassein R" from the Pueraria root (Kudzu).<sup>[1]</sup> This compound demonstrated promising effects on promoting gastrointestinal motility. Inspired by the pharmacological activity of Kassein R, researchers at Toyama Chemical Co., Ltd. (later Fujifilm

Toyama Chemical Co., Ltd.) embarked on a drug discovery program to develop a synthetic compound with improved efficacy and safety.[2] This effort led to the synthesis of **Aclatonium** Napadisilate, a quaternary ammonium compound.

## 1.2. Regulatory Approval and Market Discontinuation

**Aclatonium** Napadisilate, under the brand name Abovis®, was approved in Japan in June 1981 for the treatment of gastrointestinal motility disorders, including chronic gastritis, biliary dyskinesia, and postoperative gastrointestinal complaints.[2][3] The drug was marketed for many years; however, it was eventually discontinued.[2] The mild efficacy compared to newer agents and a shift in the therapeutic landscape for gastrointestinal motility disorders likely contributed to its discontinuation.[2]

## Chemical Synthesis

While the specific, detailed synthesis protocol for **Aclatonium** Napadisilate is not readily available in the public domain, its structure as a quaternary ammonium salt of an acetyl-lactone derivative provides insight into its likely synthetic pathway. The synthesis of such compounds generally involves a multi-step process.

A generalized synthetic workflow for a quaternary ammonium compound like **Aclatonium** would likely involve:

- Synthesis of the core scaffold: This would involve the formation of the lactone ring with the appropriate stereochemistry.
- Esterification: Introduction of the acetyl group.
- Quaternization: Reaction of a tertiary amine with an appropriate alkyl halide to form the quaternary ammonium cation.
- Salt formation: Introduction of the napadisilate counter-ion.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **Aclatonium** Napadisilate.

## Mechanism of Action

**Aclatonium** Napadisilate is a direct-acting parasympathomimetic agent with a specific affinity for muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[4][5]

### 3.1. Muscarinic Acetylcholine Receptor Agonism

The smooth muscle cells of the gastrointestinal tract are innervated by the parasympathetic nervous system, which releases acetylcholine (ACh) to stimulate muscle contraction and increase motility. ACh exerts its effects by binding to mAChRs on the surface of these muscle cells. **Aclatonium** Napadisilate mimics the action of ACh by directly binding to and activating these mAChRs, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction.[4] This action is competitively inhibited by atropine, a classic muscarinic antagonist.[6]

### 3.2. Signaling Pathway

The activation of mAChRs (primarily M2 and M3 subtypes in the gut) by **Aclatonium** Napadisilate initiates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.

[Click to download full resolution via product page](#)

Proposed signaling pathway for **Aclatonium** Napadisilate.

## Preclinical Pharmacology

Preclinical studies demonstrated the prokinetic effects of **Aclatonium** Napadisilate on the gastrointestinal tract.

### 4.1. In Vitro Studies

- Isolated Guinea Pig Ileum: In isolated guinea pig ileum preparations, **Aclatonium** Napadisilate induced dose-dependent contractions. This effect was shown to be similar to that of acetylcholine and was competitively antagonized by atropine, confirming its action on muscarinic receptors.[6]

#### 4.2. In Vivo Studies

- Gastric Emptying: In studies on patients with chronic atrophic gastritis and delayed gastric emptying, oral administration of **Aclatonium** Napadisilate (at doses of 12.5 mg and higher, with a marked effect at 50 mg) significantly promoted gastric emptying.[3]
- Biliary Tract Effects: In healthy individuals, duodenal administration of 50 mg and 100 mg of **Aclatonium** Napadisilate increased motility of the terminal biliary tract within 6 minutes, promoting the release of bile into the duodenum.[3]
- Effect on Gastric Secretion: **Aclatonium** Napadisilate was found to have no significant effect on basal or stimulated gastric acid and pepsin secretion at a dose of 100 mg orally.[3]

Due to the age of the drug, detailed quantitative data from these preclinical studies, such as receptor binding affinities (Ki) and half-maximal effective concentrations (EC50), are not readily available in publicly accessible literature.

## Clinical Development

The clinical development of **Aclatonium** Napadisilate focused on its efficacy and safety in patients with various gastrointestinal motility disorders.

#### 5.1. Clinical Efficacy

Clinical trials were conducted in Japan from 1976 to 1978, involving 787 patients with chronic gastritis, biliary dyskinesia, and postoperative gastrointestinal symptoms.[2] These studies demonstrated that **Aclatonium** Napadisilate was effective in improving symptoms such as nausea, vomiting, loss of appetite, and abdominal bloating.[3] A double-blind, comparative study against metoclopramide in patients with postoperative gastrointestinal complaints found **Aclatonium** Napadisilate to be significantly superior.[2]

#### 5.2. Safety and Tolerability

In the pre-approval clinical trials with 787 patients, adverse drug reactions were reported in 20 patients (2.54%).<sup>[3]</sup> A post-marketing surveillance study conducted over 6 years (1981-1987) in 11,563 patients reported adverse reactions in 82 patients (0.71%).<sup>[3]</sup> The most common side effects were gastrointestinal in nature.

| Adverse Reaction | Incidence in Post-Marketing Surveillance<br>(n=11,563) |
|------------------|--------------------------------------------------------|
| Diarrhea         | 0.13% (16 cases)                                       |
| Nausea           | 0.13% (16 cases)                                       |
| Abdominal Pain   | 0.12% (15 cases)                                       |

Data sourced from the Japanese package insert.<sup>[3]</sup>

### 5.3. Pharmacokinetics in Humans

Following oral administration, the active basic component of **Aclatonium** Napadisilate is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations estimated to occur between 2 to 4 hours. The napadisilate salt component is poorly absorbed and is primarily excreted in the feces.<sup>[3]</sup>

## Experimental Protocols

Detailed experimental protocols from the original studies are not available. However, based on standard pharmacological practices, the following outlines the likely methodologies used.

### 6.1. In Vitro Gastrointestinal Motility Assay (Organ Bath)

- **Tissue Preparation:** A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- **Contraction Measurement:** One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.

- Drug Administration: After a stabilization period, cumulative concentrations of **Aclatonium** Napadisilate are added to the bath to establish a dose-response curve.
- Antagonism Studies: To confirm the mechanism of action, the experiment is repeated in the presence of a muscarinic antagonist like atropine.

[Click to download full resolution via product page](#)

Generalized workflow for an in vitro gastrointestinal motility assay.

## 6.2. Clinical Trial Design for Prokinetic Agents

A typical clinical trial to evaluate a prokinetic agent like **Aclatonium** Napadisilate would likely follow a randomized, double-blind, placebo-controlled design.

- Patient Population: Patients with a confirmed diagnosis of a gastrointestinal motility disorder (e.g., functional dyspepsia, gastroparesis) based on established diagnostic criteria.
- Intervention: Patients are randomized to receive either **Aclatonium** Napadisilate (e.g., 50 mg three times daily) or a matching placebo for a defined treatment period (e.g., 4-8 weeks).
- Primary Efficacy Endpoint: The primary outcome would typically be the change from baseline in a validated symptom severity score, such as the Gastrointestinal Symptom Rating Scale (GSRS).
- Secondary Endpoints: These could include objective measures of gastrointestinal motility (e.g., gastric emptying scintigraphy), patient-reported outcomes on quality of life, and safety assessments.
- Statistical Analysis: The primary analysis would compare the change in the primary endpoint between the **Aclatonium** Napadisilate and placebo groups using appropriate statistical tests (e.g., ANCOVA).

## Conclusion

**Aclatonium** Napadisilate represents an early effort in the development of prokinetic agents, originating from a natural product lead. Its mechanism as a direct-acting muscarinic acetylcholine receptor agonist provided a targeted approach to enhancing gastrointestinal motility. While it showed a favorable safety profile and demonstrated efficacy in certain patient populations, the evolution of the pharmaceutical landscape for gastrointestinal disorders has led to its discontinuation. This technical guide provides a historical and pharmacological overview based on the available data, serving as a reference for researchers interested in the development of prokinetic therapies. Further investigation into archived company documents or older Japanese scientific literature may be necessary to uncover more detailed quantitative data and experimental protocols.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [image.packageinsert.jp](http://image.packageinsert.jp) [image.packageinsert.jp]
- 2. アボビスカプセル 販売中止と代替品（経過措置：2021年3月31日） | YG研究会  
賢く生きる [ygken.com]
- 3. [s3-ap-northeast-1.amazonaws.com](http://s3-ap-northeast-1.amazonaws.com) [s3-ap-northeast-1.amazonaws.com]
- 4. [www.interq.or.jp](http://www.interq.or.jp) [interq.or.jp]
- 5. [japic.or.jp](http://japic.or.jp) [japic.or.jp]
- 6. Aclatonium Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aclatonium Napadisilate: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200046#discovery-and-development-history-of-aclatonium>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)